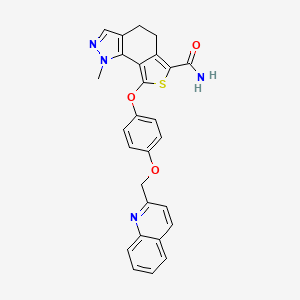

TD-198946

Vue d'ensemble

Description

TD-198946 est un dérivé thiénoindazole qui a attiré l'attention en tant qu'agent chondrogénique puissant. Il a montré un potentiel prometteur dans la promotion de la différenciation chondrogénique sans induire l'hypertrophie, ce qui en fait un candidat potentiel pour les médicaments modificateurs de la maladie de l'arthrose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

TD-198946 est synthétisé par une série de réactions chimiques impliquant des dérivés thiénoindazole. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Il est connu que le composé est préparé en utilisant des techniques de synthèse organique standard impliquant plusieurs étapes de réactions chimiques .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et peut être stocké à -20°C pendant une durée maximale de trois ans .

Analyse Des Réactions Chimiques

Involvement of the PI3K/Akt Signaling Pathway

The mechanism of action of TD-198946 involves the PI3K/Akt signaling pathway . mRNA sequencing assays revealed that this compound primarily affects genes involved in this pathway . The administration of this compound increased the expression levels of PI3K and phospho-Akt, while the expression level of phospho-Erk1/2 was not affected .

Experiments using the Akt inhibitor, MK-2206, demonstrated that inhibiting the PI3K/Akt signaling pathway attenuates the effects of this compound . Specifically, the enhanced synthesis of GAG by this compound was dose-dependently decreased by MK-2206 . Furthermore, the increased expression of ACAN and HAS2 induced by this compound (10 nM) was reduced by the addition of MK-2206 (100 nM) .

In Vivo Studies on Intervertebral Disc Degeneration (IDD)

In vivo studies using mouse models of IDD have shown that this compound can attenuate the progression of IDD induced by needle puncture . In a prevention model, this compound attenuated the loss in tail-puncture-induced disc height . Histological analysis revealed that this compound maintained the NP structures with abundant ECM up to 6 weeks after drug injection .

In a mild mouse IDD model, this compound maintained the %DHI (disc height index) over 6 weeks, with the treated group showing a higher %DHI than the vehicle group at every time point . Histological scores were also higher in the this compound group . While the number of NP cells decreased in the this compound group, they remained within the ECM for up to 6 weeks .

Reagent Information

The this compound utilized in these experiments was from the same lot as in previous studies . It was dissolved in dimethyl sulfoxide (DMSO) and diluted in phosphate-buffered saline (PBS) for in vivo analysis and culture medium for in vitro analysis .

Applications De Recherche Scientifique

Chondrogenesis Promotion

TD-198946 has demonstrated a strong capacity to promote chondrogenesis, particularly in stem cells derived from human synovium (hSSCs). In vitro studies reveal that this compound enhances GAG production and the expression of chondrogenic markers when combined with transforming growth factor beta 3 (TGF-β3). Specifically, it has been shown to synergistically improve chondrogenic differentiation at low concentrations while also promoting hyaluronan production .

Engineered Cartilage Development

The compound is also being explored for its role in tissue engineering. In experiments involving dedifferentiated chondrocytes seeded on collagen scaffolds, the addition of this compound significantly improved gene expression related to cartilage formation, including COL2A1 and ACAN . This suggests its potential utility in developing engineered cartilage for therapeutic applications.

In Vivo Studies

In a tail-puncture-induced intervertebral disc degeneration model in mice, this compound was administered to evaluate its protective effects against intervertebral disc degeneration (IDD). Results indicated that the compound maintained the structural integrity of the NP and enhanced GAG synthesis over six weeks compared to control groups .

Clinical Implications

The promising results from preclinical studies have led to discussions about potential clinical applications. For instance, this compound's ability to recruit native mesenchymal stem cells (MSCs) from subchondral bone and enhance GAG production positions it as a candidate for treating osteoarthritis .

Summary of Key Findings

| Application | Effect | Cell Type | Mechanism |

|---|---|---|---|

| Chondrogenesis | Enhanced GAG synthesis | Human synovium-derived stem cells | PI3K/Akt signaling pathway |

| Engineered cartilage | Improved quality of cartilage | Dedifferentiated chondrocytes | Upregulation of COL2A1 and ACAN |

| Intervertebral disc protection | Maintained NP structure and ECM | Mouse NPCs | Prevention of IDD progression |

Mécanisme D'action

TD-198946 exerts its effects by regulating the expression of Runx1, a transcription factor involved in chondrogenic differentiation. The compound enhances the promoter activity of COL2A1 through specific binding to a Runx motif, leading to increased chondrogenic differentiation without promoting hypertrophy . Additionally, this compound enhances the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway .

Comparaison Avec Des Composés Similaires

TD-198946 est unique dans sa capacité à promouvoir la différenciation chondrogénique sans induire l'hypertrophie. Des composés similaires comprennent d'autres dérivés thiénoindazole et des agents chondrogéniques qui favorisent également la formation du cartilage mais peuvent avoir des mécanismes d'action ou des profils d'efficacité différents . Parmi ces composés similaires, on trouve :

Dérivés thiénoindazole : D'autres composés de cette classe peuvent avoir des propriétés chondrogéniques similaires, mais diffèrent par leurs cibles moléculaires et leurs voies spécifiques.

This compound se distingue par sa ciblage spécifique de Runx1 et sa capacité à améliorer la chondrogenèse sans effets indésirables sur l'hypertrophie, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans l'arthrose et la réparation du cartilage .

Activité Biologique

TD-198946 is a small molecular compound that has garnered attention for its potential therapeutic effects, particularly in the context of intervertebral disc degeneration (IDD) and cartilage repair. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cell types, and relevant case studies.

This compound primarily exerts its biological effects through the PI3K/Akt signaling pathway . Research indicates that this compound enhances the production of glycosaminoglycans (GAGs) in nucleus pulposus (NP) cells, which are crucial for maintaining the structural integrity and hydration of intervertebral discs. The activation of this pathway leads to increased expression of extracellular matrix (ECM) synthesis genes such as Acan , Has2 , and Col2a1 .

Key Findings on Mechanism

- GAG Synthesis : this compound significantly enhances GAG production in both mouse NP cells (mNPCs) and human NP cells (hNPCs), with optimal effects observed at concentrations of 10 nM and 100 nM, respectively .

- Gene Expression : The compound upregulates genes associated with ECM synthesis, although it does not uniformly affect all ECM markers across different cell types .

- Histological Preservation : In animal models, this compound treatment resulted in preserved NP structures and maintained disc height over time, indicating its potential to mitigate IDD progression .

Case Studies and Experimental Data

Several studies have explored the efficacy of this compound in various contexts:

Study 1: Effects on Intervertebral Disc Degeneration

In a mouse model using a tail-puncture technique to induce IDD:

- Immediate Treatment Model : this compound was administered immediately post-puncture, showing significant preservation of disc height compared to control groups.

- Latent Treatment Model : Administering this compound two weeks post-injury also resulted in maintained disc height and improved histological scores .

| Treatment Group | % Disc Height Index (DHI) at Week 6 | Histological Score |

|---|---|---|

| Vehicle | Decreased significantly | Low |

| This compound | Maintained | High |

Study 2: Chondrogenic Differentiation

In experiments involving dedifferentiated chondrocytes:

- This compound treatment led to increased expression levels of key chondrogenic markers such as RUNX1 , SOX9 , and COL2A1 , indicating enhanced redifferentiation capabilities .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

- Enhancement of GAG Production : Critical for maintaining disc hydration and structural integrity.

- Activation of PI3K/Akt Pathway : Central to its mechanism, influencing gene expression related to ECM synthesis.

- Therapeutic Potential for IDD : Demonstrated ability to preserve disc height and NP structure in preclinical models.

Propriétés

IUPAC Name |

1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMAWMLTUNPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.